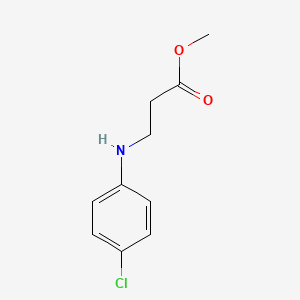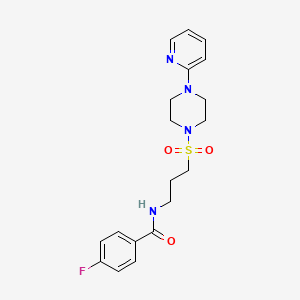![molecular formula C21H21NO2 B2503532 4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 510763-97-0](/img/structure/B2503532.png)
4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (TMPPD) is a novel synthetic compound that has recently gained significant attention due to its potential applications in scientific research. TMPPD is a heterocyclic compound that belongs to the class of pyrroloquinoline-1,2-diones (PQDs). PQDs are a group of compounds that have been extensively studied due to their wide range of biological activities. TMPPD is one of the most promising PQDs due to its unique chemical structure and potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Three-component Synthesis of Novel Spiro[4H-pyran-3,3′-oxindoles] : This compound has been used in one-pot, three-component reactions to generate spiro[4H-pyran-3,3-oxindoles], highlighting its versatility in synthesizing complex heterocyclic structures (Zafari et al., 2020).
- Synthesis of Spirocyclic Tetrahydrobenzo[if]quinolizines and Tetrahydropyrrolo[3,2,1-ij]quinolinones : The compound is a key reactant in producing spirocyclic compounds, which are useful in the development of new heterocyclic systems (Baradarani et al., 2018).
- Oxidation Studies for Synthesis of Quinoline Carboxylic Acids : It has been utilized in oxidation reactions to create structural analogues of the natural antibiotic Helquinoline, demonstrating its application in synthesizing bioactive compounds (Medvedeva et al., 2015).
Biological and Medicinal Applications
- Synthesis of Compounds with Anticoagulant Activity : The compound is used in reactions to create new derivatives with potential anticoagulant properties, indicating its importance in medicinal chemistry (Novichikhina et al., 2020).
- Synthesis of Hybrid Compounds for Protein Kinase Inhibition : Hybrid compounds based on this molecule have been synthesized and shown inhibitory activity against various protein kinases, suggesting its role in the development of cancer therapeutics (Novichikhina et al., 2020).
- Antibacterial Agent Synthesis : It has been used in synthesizing substituted pyrroloquinolines with potent antibacterial activities, highlighting its potential in developing new antibiotics (Ishikawa et al., 1990).
Material Science and Catalysis
- Formation of Polymorphic Modifications : Studies on the polymorphic modifications of derivatives of this compound have been conducted, showing its potential in materials science and the development of diuretics (Shishkina et al., 2018).
- Development of Heterocyclic Systems : It serves as a basis for synthesizing various novel heterocyclic systems, demonstrating its utility in the field of organic chemistry and catalysis (Medvedeva et al., 2006).
Propriétés
IUPAC Name |
5,9,11,11-tetramethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-13-10-11-15-17-16(13)18(23)19(24)22(17)20(2,3)12-21(15,4)14-8-6-5-7-9-14/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEKWKZTUYZTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=C1)C(CC(N3C(=O)C2=O)(C)C)(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-methylpropanoate](/img/structure/B2503449.png)
![2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2503451.png)
![N,N-diethyl-2-[3-(2-indolin-1-yl-2-keto-acetyl)indol-1-yl]acetamide](/img/structure/B2503452.png)
![1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2503454.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503457.png)
![Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2503458.png)

![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2503467.png)
![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)
![2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2503470.png)